

Purity Specifications of Tert-butyl 4-bromo-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-bromo-2-fluorobenzoate*

Cat. No.: *B570390*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for **tert-butyl 4-bromo-2-fluorobenzoate**, a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed methodologies for analytical characterization, designed to assist researchers and quality control professionals in the procurement and utilization of this compound.

Chemical Identity and General Specifications

Tert-butyl 4-bromo-2-fluorobenzoate is a substituted aromatic ester with the molecular formula $C_{11}H_{12}BrFO_2$ and a molecular weight of approximately 275.11 g/mol. It is commonly used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Parameter	Specification	Source
Appearance	Colorless to light yellow liquid	General supplier data
Purity (Typical)	≥ 97% to 98%	[1]
Molecular Formula	C ₁₁ H ₁₂ BrFO ₂	[2] [3]
Molecular Weight	275.11 g/mol	[2] [3]
CAS Number	889858-12-2	[2]

Analytical Methods for Purity Determination

The purity of **tert-butyl 4-bromo-2-fluorobenzoate** is typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following outlines standard methodologies.

Gas Chromatography (GC)

Gas chromatography is a common method for determining the purity of volatile and semi-volatile compounds like **tert-butyl 4-bromo-2-fluorobenzoate**. A flame ionization detector (FID) is often used for quantification.

Table 2: Typical GC Parameters

Parameter	Recommended Setting
Column	Capillary column (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium or Hydrogen
Inlet Temperature	250 °C
Detector	Flame Ionization Detector (FID)
Detector Temperature	300 °C
Oven Program	Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Injection Volume	1 µL
Split Ratio	50:1

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is another orthogonal technique for purity assessment, particularly for identifying non-volatile impurities.

Table 3: Typical HPLC Parameters

Parameter	Recommended Setting
Column	C18 column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile and water gradient
Gradient	Start at 50% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector	UV at 254 nm
Injection Volume	10 μ L

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and can also provide information on purity.

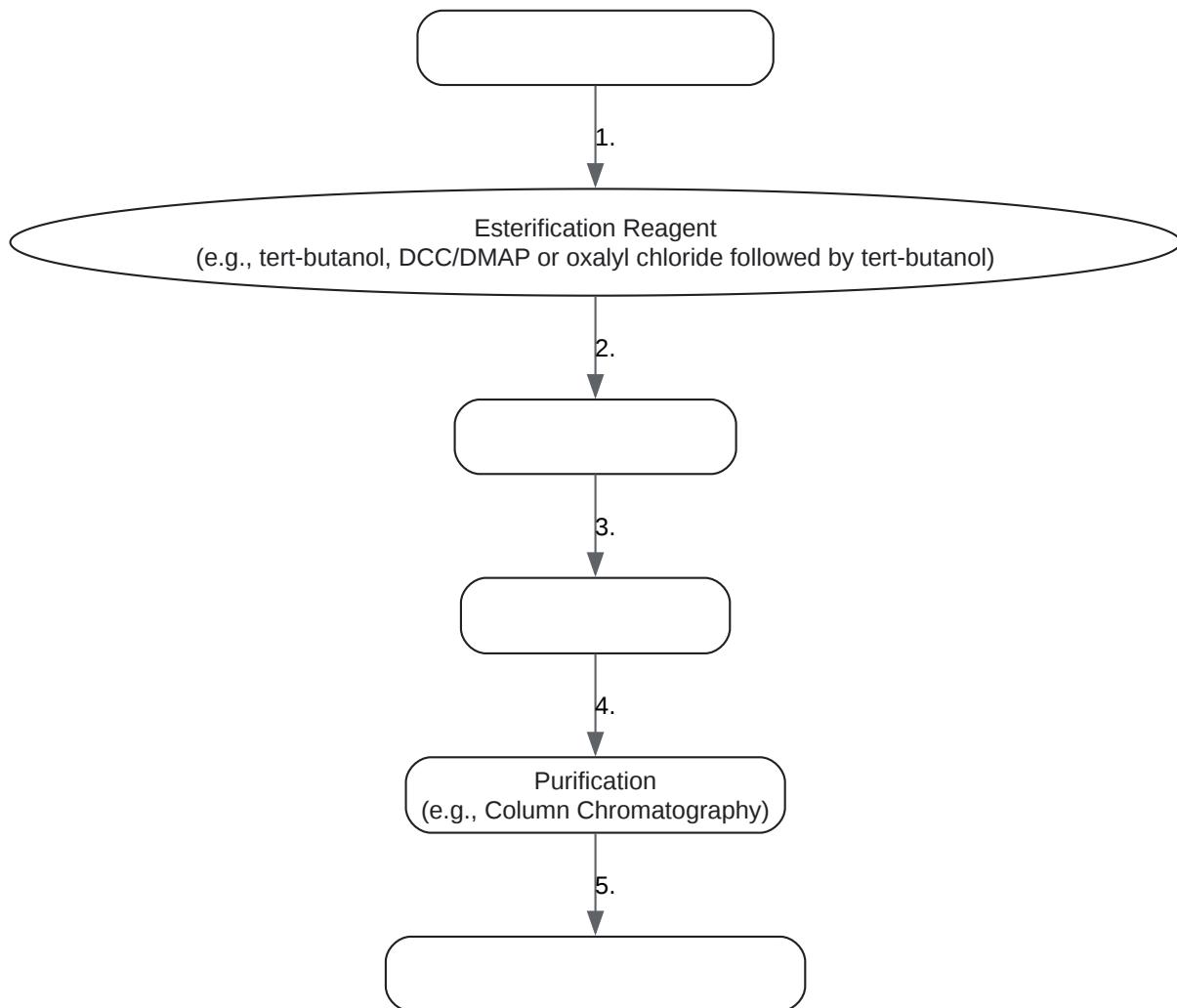
- ^1H NMR will show characteristic peaks for the tert-butyl protons (a singlet around 1.6 ppm) and the aromatic protons.
- ^{13}C NMR and ^{19}F NMR are also valuable for complete structural elucidation.

Mass Spectrometry (MS), often coupled with GC (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound and its impurities.

Potential Impurities

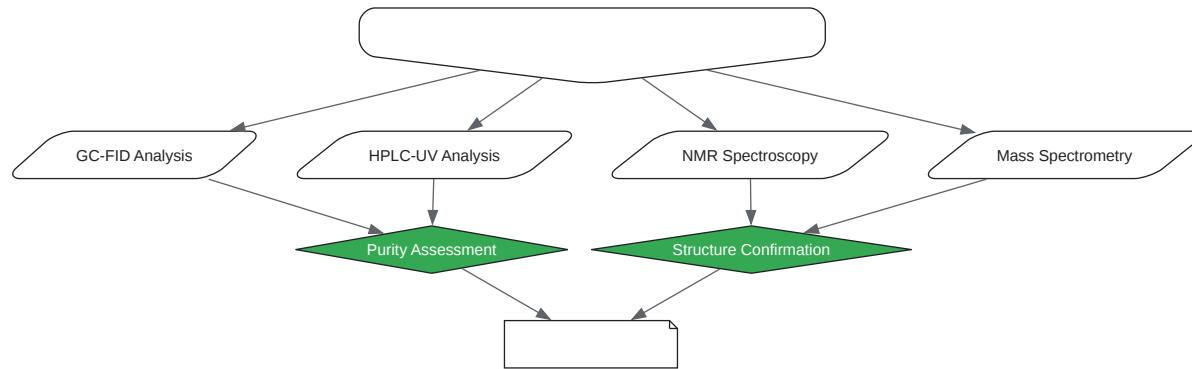
The impurity profile of **tert-butyl 4-bromo-2-fluorobenzoate** is largely dependent on the synthetic route. A common method involves the esterification of 4-bromo-2-fluorobenzoic acid.

Table 4: Potential Impurities


Impurity	Origin
4-bromo-2-fluorobenzoic acid	Unreacted starting material
Isomeric Impurities	Impurities in the starting material or by-products of the synthesis
Residual Solvents	From reaction and purification steps (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate)
By-products of Esterification	Dependent on the specific esterification method used

Diagrams

Chemical Structure


Caption: Chemical structure of **tert-butyl 4-bromo-2-fluorobenzoate**.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **tert-butyl 4-bromo-2-fluorobenzoate**.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General analytical workflow for quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aksci.com [aksci.com]
- 2. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-bromo-4-fluorobenzoate | C11H12BrFO2 | CID 26986095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Purity Specifications of Tert-butyl 4-bromo-2-fluorobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b570390#purity-specifications-for-tert-butyl-4-bromo-2-fluorobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com